molecular formula C9H5FN2O3 B2518392 4-Fluoro-5-nitro-2H-isoquinolin-1-one CAS No. 2253640-10-5

4-Fluoro-5-nitro-2H-isoquinolin-1-one

Cat. No. B2518392
CAS RN: 2253640-10-5
M. Wt: 208.148
InChI Key: IOPCAWPGXBEDTD-UHFFFAOYSA-N
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Description

The compound of interest, 4-Fluoro-5-nitro-2H-isoquinolin-1-one, is a derivative of isoquinoline, which is a heterocyclic aromatic organic compound. This compound is related to various nitro and fluoro substituted isoquinolines that have been studied for their chemical properties and potential applications in different fields, such as detecting hypoxic conditions in tumors and as substrates for enzymatic reactions .

Synthesis Analysis

The synthesis of related compounds involves different chemical reactions. For instance, methylation of 4-nitroquinoline with methyl fluorosulfonate leads to the formation of 1-methyl-4-nitroquinolinium fluorosulfonate, while methylation with methyl iodide results in an unexpected product, 4,4-diiodo-1,1-dimethyl-1,4-dihydroquinolinium iodide . Additionally, enzymatic conversion of nitroquinoline under hypoxic conditions can lead to the formation of aminoquinoline, a known fluorophore . These studies highlight the reactivity of nitroquinoline derivatives and their potential to form various products under different conditions.

Molecular Structure Analysis

The molecular structure of related compounds shows that they can exist in different forms. For example, 2-(2-Fluoro-4-nitroanilinoethyl)benzaldehyde has planar and parallel benzaldehyde and nitroaniline fragments linked through an ethylene bridge . The crystal structures of isoquinoline with nitrobenzoic acid derivatives reveal hydrogen bonding between the carboxy O atom and the base N atom, with variations in the position of the H atom . These structural analyses provide insight into the molecular conformations and interactions that may be present in 4-Fluoro-5-nitro-2H-isoquinolin-1-one.

Chemical Reactions Analysis

Chemical reactions involving nitroquinoline derivatives are diverse. The 1-methyl-4-nitroquinolinium cation can form a pseudobase in aqueous solution, and its derivatives can undergo further reactions to yield various products, such as 3-iodo-1-methyl-4-quinolone . The enzymatic conversion of nitroquinoline to aminoquinoline under hypoxic conditions also involves multiple oxygen-sensitive steps . These reactions are significant for understanding the chemical behavior of 4-Fluoro-5-nitro-2H-isoquinolin-1-one.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitroquinoline derivatives can be inferred from related compounds. For instance, the conjugation of 4-nitroquinoline 1-oxide with glutathione by liver cytosols and purified mouse glutathione transferases indicates the reactivity of these compounds towards biologically relevant nucleophiles . The crystallographic studies of 4-fluoroisoquinoline-5-sulfonyl derivatives reveal the influence of substituents on the molecular conformation and the presence of intramolecular hydrogen bonding . These properties are crucial for predicting the behavior of 4-Fluoro-5-nitro-2H-isoquinolin-1-one in various environments.

Scientific Research Applications

Fluorescent Probes and Imaging Agents

4-Fluoro-5-nitro-2H-isoquinolin-1-one and its derivatives have potential applications as fluorescent probes and imaging agents. For instance, the enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline under hypoxic conditions suggests that derivatives like 4-Fluoro-5-nitro-2H-isoquinolin-1-one could be used in designing fluorescent substrates for detecting hypoxic cells in solid tumors, which are indicative of cancerous growths. This process leverages nitroaryl moieties' ability to be selectively reduced to amino derivatives under low oxygen conditions, highlighting the potential for these compounds in biomedical imaging and cancer research (Rajapakse et al., 2013).

Synthesis of Fluorinated Heterocycles

The compound and its related chemical structures are pivotal in synthesizing fluorinated heterocycles, which are crucial in pharmaceuticals and agrochemical industries. For example, rhodium(III)-catalyzed C-H activation and coupling with 2,2-difluorovinyl tosylate have been utilized to synthesize diverse fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones. These methods underscore the importance of fluorinated compounds in developing new drugs and agrochemicals, owing to their unique properties that enhance biological activity and stability (Wu et al., 2017).

Radiopharmaceutical Synthesis for PET Imaging

Significantly, derivatives of 4-Fluoro-5-nitro-2H-isoquinolin-1-one, like [18 F]MK-6240, have been synthesized for positron emission tomography (PET) imaging of neurofibrillary tangles, a hallmark of Alzheimer's disease. The development of such radiopharmaceuticals is crucial for the early detection and monitoring of neurodegenerative diseases, demonstrating the compound's applicability in creating diagnostic tools for clinical research and patient care (Collier et al., 2017).

Novel Synthesis Methods

Furthermore, the compound and its derivatives serve as key intermediates in synthesizing isoquinolinones, showcasing innovative synthetic routes. For instance, one-pot synthesis strategies have been developed to create isoquinolinones, demonstrating the compound's role in facilitating more efficient and simplified chemical synthesis processes, which are beneficial for developing various pharmaceuticals and fine chemicals (Wang et al., 2017).

properties

IUPAC Name

4-fluoro-5-nitro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O3/c10-6-4-11-9(13)5-2-1-3-7(8(5)6)12(14)15/h1-4H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOPCAWPGXBEDTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=CNC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-5-nitro-2H-isoquinolin-1-one

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